

Zomiradomide (KT-413): A Dual-Action Protein Degrader for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Zomiradomide	
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A Technical Whitepaper on Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

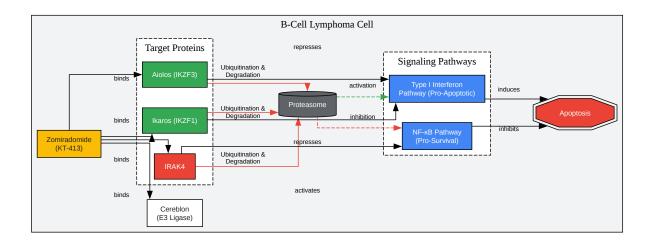
Zomiradomide (formerly KT-413) is a novel, first-in-class, heterobifunctional small molecule protein degrader currently under investigation for the treatment of B-cell malignancies, particularly those harboring myeloid differentiation primary response 88 (MYD88) mutations. Operating as both a heterobifunctional degrader and a molecular glue, **Zomiradomide** simultaneously targets and induces the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the immunomodulatory imide drug (IMiD) substrates, Ikaros (IKZF1) and Aiolos (IKZF3). This dual mechanism of action synergistically disrupts key pro-survival signaling pathways, including the MYD88-NF-κB and Type 1 Interferon pathways, demonstrating significant anti-tumor activity in preclinical models of B-cell lymphomas. This document provides a comprehensive overview of the preclinical data and methodologies employed in the evaluation of **Zomiradomide**.

Mechanism of Action

Zomiradomide's unique structure allows it to bind to both the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins IRAK4, Ikaros, and Aiolos. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target proteins. The degradation of IRAK4 inhibits the NF-kB signaling pathway, while the degradation of the lymphoid



transcription factors Ikaros and Aiolos upregulates the Type I Interferon response. This combined action restores apoptotic responses and leads to oncogene-mediated cell death in susceptible B-cell lymphoma models.[1][2][3]



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Caption: Zomiradomide's dual mechanism of action.

Quantitative Preclinical Data

The preclinical efficacy of **Zomiradomide** has been demonstrated through in vitro and in vivo studies.

Table 1: In Vitro Activity of Zomiradomide in B-Cell Lymphoma Cell Lines



Cell Line	MYD88 Status	IC50 (nM)	IRAK4 DC50 (nM)	lkaros DC50 (nM)	Aiolos DC50 (nM)
OCI-Ly10	L265P Mutant	9 - 28	6	2	2
SUDHL2	Wild-Type	35	-	-	-

IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration. Data compiled from multiple preclinical presentations.[4][5][6]

Table 2: In Vivo Anti-Tumor Activity of Zomiradomide in Patient-Derived Xenograft (PDX) Models of Diffuse Large

B-Cell Lymphoma (DLBCL)

PDX Model	MYD88 Status	Co-mutations	Tumor Growth Inhibition (TGI) %
LY14019	L265P Mutant	CD79B	>85%
LY2264	L265P Mutant	IRF4	100%
LY2298	L265P Mutant	BCL2/BCL6	90%
LY12699	L265P Mutant	-	87%
LY0257	L265P Mutant	BCL2/BCL6/IKZF3	0%
LY2345	Wild-Type	-	70%
LY2301	Wild-Type	-	30%

TGI was assessed following treatment with **Zomiradomide**. The non-responsive LY0257 model harbors a mutation in Aiolos (IKZF3).[6][7]

Experimental Protocols Cell Viability Assays

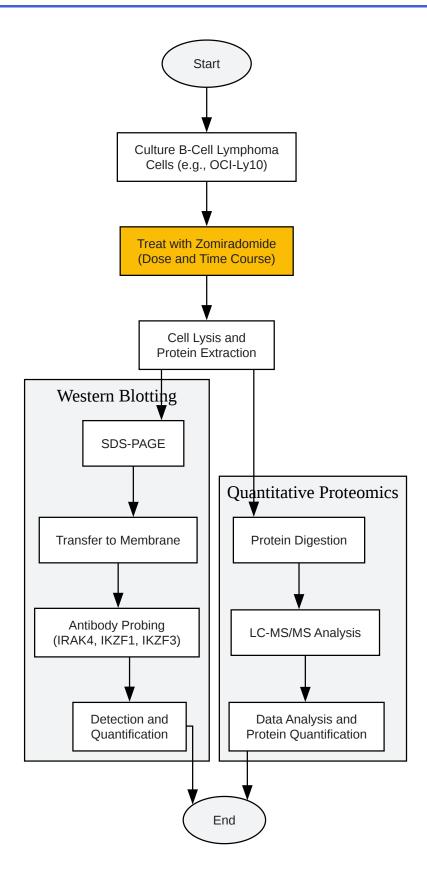


- Cell Lines: OCI-Ly10 (MYD88 L265P mutant DLBCL) and SUDHL2 (MYD88 wild-type DLBCL) were utilized.
- Methodology: Cell viability was assessed using the CellTiter-Glo® (CTG) Luminescent Cell
 Viability Assay. Cells were seeded in appropriate multi-well plates and treated with a
 concentration range of **Zomiradomide** for a specified period (e.g., 72 hours). Luminescence,
 which is proportional to the amount of ATP and thus the number of viable cells, was
 measured using a plate reader. IC50 values were calculated from the dose-response curves.

Protein Degradation Assays

- Methodology: The degradation of target proteins (IRAK4, Ikaros, Aiolos) was quantified using two primary methods:
 - Western Blotting: OCI-Ly10 cells were treated with Zomiradomide for various time points.
 Cell lysates were then subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against IRAK4, Ikaros, Aiolos, and a loading control (e.g., GAPDH or Vinculin).
 - Quantitative Proteomics: For a broader, unbiased assessment, peripheral blood mononuclear cells (PBMCs) or lymphoma cell lines were treated with **Zomiradomide**.
 Following treatment, cell lysates were analyzed by mass spectrometry to identify and quantify changes in the levels of thousands of proteins.[5] DC50 values were determined from the concentration-dependent reduction in protein levels.





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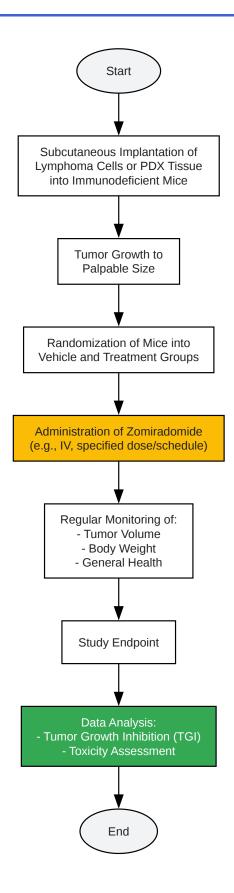
Caption: Workflow for protein degradation analysis.



In Vivo Xenograft and PDX Models

- Animal Models: Immunodeficient mice (e.g., NOD-SCID or NSG) were used for tumor implantation.
- Cell Line Xenografts: OCI-Ly10 cells were implanted subcutaneously into the flanks of the mice.
- Patient-Derived Xenografts (PDX): Tumor fragments from patients with DLBCL were implanted subcutaneously. These models more closely represent the heterogeneity of the human disease.
- Treatment: Once tumors reached a palpable size, mice were randomized into vehicle and treatment groups. **Zomiradomide** was administered, for example, intravenously at doses such as 9 mg/kg on days 1 and 2 of a 21-day cycle.[5]
- Efficacy Evaluation: Tumor volume was measured regularly using calipers. Tumor growth
 inhibition (TGI) was calculated at the end of the study by comparing the change in tumor
 volume in the treated group to the vehicle control group. Body weight and general health of
 the animals were also monitored to assess toxicity.





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Caption: General workflow for in vivo efficacy studies.



Conclusion

The preclinical data for **Zomiradomide** (KT-413) strongly support its continued development as a potential therapeutic for B-cell malignancies, particularly those with MYD88 mutations. Its novel dual-degrader mechanism of action, which leads to the simultaneous degradation of IRAK4, Ikaros, and Aiolos, results in potent and synergistic anti-tumor activity. The in vitro and in vivo studies have demonstrated significant efficacy in relevant preclinical models. Based on these promising preclinical findings, a Phase 1 clinical trial of **Zomiradomide** in patients with B-cell lymphomas is currently underway.[8][9][10]

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- To cite this document: BenchChem. [Zomiradomide (KT-413): A Dual-Action Protein Degrader for B-Cell Malignancies]. BenchChem, [2025]. [Online PDF]. Available at:



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